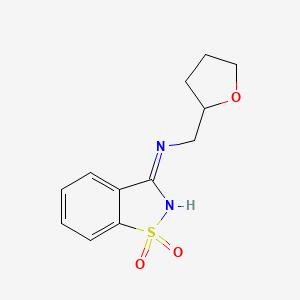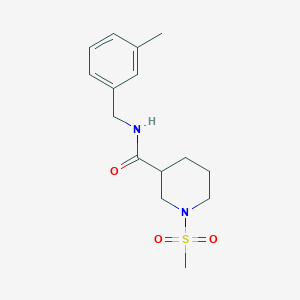![molecular formula C22H29FN2O2 B6010444 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as compound 1, is a novel small molecule that has shown potential as a therapeutic agent in various scientific research studies. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Further research is needed to fully elucidate the mechanism of action of this compound 1.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in scientific research studies. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to modulate the immune system by increasing the production of specific cytokines. These findings suggest that this compound 1 has potential as a therapeutic agent for various diseases and conditions.
実験室実験の利点と制限
One advantage of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 is its broad range of potential applications in scientific research. It has been shown to have antibacterial, antifungal, anticancer, and anti-inflammatory activity, as well as potential as a modulator of the immune system. Another advantage is its relatively simple synthesis method, which has been optimized for high yield and purity. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its activity. In addition, further research is needed to fully understand its potential side effects and toxicity.
将来の方向性
There are several future directions for the use of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 in scientific research. One direction is the development of more specific inhibitors of its target enzymes or proteins, which could lead to the development of more effective therapeutic agents. Another direction is the investigation of its potential as a modulator of the immune system in various diseases and conditions. In addition, further research is needed to fully understand its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound 1 has shown great potential as a therapeutic agent in scientific research, and further investigation is warranted to fully explore its potential applications.
合成法
The synthesis of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 involves the reaction of 2-amino-2-cyclohexylacetic acid and 4-fluorobenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then treated with sodium azide and triphenylphosphine to form the diazaspiro[4.5]decan-6-one ring system. The final product is obtained by the addition of cyclohexanecarbonyl chloride and triethylamine. This synthesis method has been optimized for high yield and purity of this compound 1.
科学的研究の応用
Compound 1 has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have antibacterial and antifungal activity, as well as potential as an anticancer agent. In addition, it has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system. These findings suggest that 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 has a wide range of potential applications in scientific research.
特性
IUPAC Name |
2-(cyclohexanecarbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2/c23-19-9-7-17(8-10-19)15-24-13-4-11-22(21(24)27)12-14-25(16-22)20(26)18-5-2-1-3-6-18/h7-10,18H,1-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFYECYFUXIBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6010378.png)
![N,N-dimethyl-1-(5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-furyl)methanamine](/img/structure/B6010381.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6010389.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B6010398.png)
![N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
![2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6010429.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B6010445.png)
![3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B6010452.png)
![methyl 2-[({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetyl)amino]benzoate](/img/structure/B6010462.png)
![3-[(4-hydroxy-3-iodo-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6010467.png)
